Methyl 4-((2-((3r,5r,7r)-adamantane-1-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
Methyl 4-((2-((3r,5r,7r)-adamantane-1-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with a unique structure that combines an adamantane core with a tetrahydroisoquinoline moiety and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-((3r,5r,7r)-adamantane-1-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the Tetrahydroisoquinoline Moiety: This step involves the formation of the tetrahydroisoquinoline ring system, which can be achieved through Pictet-Spengler condensation.
Coupling with Benzoate Ester: The final step involves the esterification of the benzoic acid derivative with the adamantane-tetrahydroisoquinoline intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-((3r,5r,7r)-adamantane-1-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-((2-((3r,5r,7r)-adamantane-1-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its structural properties may be useful in the development of new materials with specific mechanical or chemical properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of Methyl 4-((2-((3r,5r,7r)-adamantane-1-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxybenzoate: A simpler ester derivative of benzoic acid.
Adamantane derivatives: Compounds containing the adamantane core, which are known for their stability and unique properties.
Tetrahydroisoquinoline derivatives: Compounds containing the tetrahydroisoquinoline ring system, which are of interest in medicinal chemistry.
Uniqueness
Methyl 4-((2-((3r,5r,7r)-adamantane-1-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is unique due to its combination of structural motifs, which may confer specific biological activities and chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C31H37NO6 |
---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
methyl 4-[[2-(adamantane-1-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C31H37NO6/c1-35-27-13-23-8-9-32(30(34)31-15-19-10-20(16-31)12-21(11-19)17-31)26(25(23)14-28(27)36-2)18-38-24-6-4-22(5-7-24)29(33)37-3/h4-7,13-14,19-21,26H,8-12,15-18H2,1-3H3 |
InChI Key |
IVYWHOBAPZRBHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C34CC5CC(C3)CC(C5)C4)COC6=CC=C(C=C6)C(=O)OC)OC |
Origin of Product |
United States |
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